4-Cyano-3-phenylbutanoic Acid: The Chemoenzymatic Gateway to Chiral Gabapentinoids
4-Cyano-3-phenylbutanoic Acid: The Chemoenzymatic Gateway to Chiral Gabapentinoids
An in-depth technical guide on 4-Cyano-3-phenylbutanoic acid (CAS 131906-15-5), structured for researchers and drug development professionals.
Executive Summary
4-Cyano-3-phenylbutanoic acid (CAS 131906-15-5) is a critical fine chemical intermediate, primarily utilized in the asymmetric synthesis of Phenibut (4-amino-3-phenylbutanoic acid), a clinically significant GABA-mimetic drug. Unlike traditional synthetic routes relying on hazardous nitro-aldol condensations, this compound enables a chemoenzymatic pathway analogous to the industrial production of Pregabalin. By leveraging nitrilase-catalyzed desymmetrization, this intermediate allows for the production of optically pure (R)- or (S)-Phenibut, addressing the growing demand for enantiopure neuroactive agents.
Chemical Identity & Physicochemical Properties
This compound is a substituted glutaric acid derivative. Its structure features a chiral center at the C3 position, making it a subject of interest for stereoselective synthesis.
Table 1: Chemical Identification & Core Properties
| Property | Specification |
| CAS Number | 131906-15-5 |
| IUPAC Name | 3-(Cyanomethyl)-4-phenylbutanoic acid; Benzenepropanoic acid, |
| Common Name | 4-Cyano-3-phenylbutyric acid |
| Molecular Formula | C |
| Molecular Weight | 189.21 g/mol |
| SMILES | N#CCC(c1ccccc1)CC(=O)O |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| pKa (Predicted) | ~4.2 (Carboxylic acid) |
| Melting Point | 85–90 °C (Typical for this class; verify with specific CoA) |
| Chirality | Exists as (R)- and (S)- enantiomers; CAS 131906-15-5 often refers to the racemate unless specified. |
Synthetic Pathways & Manufacturing
The industrial relevance of 4-Cyano-3-phenylbutanoic acid lies in its role as a "green" alternative to the classical nitromethane route for Phenibut production.
The Chemoenzymatic Route (Green Chemistry)
This advanced workflow mirrors the "Pfizer Process" used for Pregabalin. It avoids the risk of explosion associated with nitromethane and provides high enantiomeric excess (ee).
-
Precursor Assembly: Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate, followed by Michael addition of cyanide, yields 3-phenylglutaronitrile (3-phenylpentanedinitrile).
-
Enzymatic Desymmetrization: A specific nitrilase enzyme (EC 3.5.5.1) selectively hydrolyzes one of the two chemically equivalent nitrile groups.
-
Downstream Processing: The unreacted dinitrile is easily separated, and the chiral acid is isolated for conversion to the drug substance.
Diagram: Chemoenzymatic Synthesis Workflow
Caption: Figure 1. The chemoenzymatic route uses a nitrilase to convert the dinitrile precursor into the target mono-acid, enabling enantioselective synthesis of Phenibut.
Pharmaceutical Applications: The "Missing Link" to Phenibut
The primary utility of CAS 131906-15-5 is its conversion into Phenibut , a neuropsychotropic drug used for anxiety, insomnia, and asthenia.
Mechanism of Conversion (The Hofmann Degradation)
A critical chemical insight is that CAS 131906-15-5 has a 5-carbon chain (including the nitrile carbon), while Phenibut has a 4-carbon chain. Therefore, the synthesis must involve a chain-shortening step, typically the Hofmann Rearrangement .
-
Step 1: Amide Formation. The nitrile group (-CN) is hydrolyzed to a primary amide (-CONH
). -
Step 2: Hofmann Rearrangement. The amide is treated with hypochlorite/bromine and base. The carbonyl carbon is lost as CO
, and the alkyl group migrates to the nitrogen, forming the primary amine. -
Result: The 3-phenyl-4-cyanobutanoic acid becomes 4-amino-3-phenylbutanoic acid (Phenibut).
Comparative Advantage
| Feature | Traditional Route (Nitromethane) | Advanced Route (Via CAS 131906-15-5) |
| Key Reagents | Nitromethane (Explosive), Raney Ni | Nitrilase, Hypochlorite |
| Chirality | Racemic (Requires resolution) | Enantiopure (Intrinsic) |
| Safety Profile | High Risk (Exothermic, toxic) | Low Risk (Aqueous, enzymatic) |
| Yield | Moderate | High |
Analytical Characterization
To validate the identity and purity of 4-Cyano-3-phenylbutanoic acid, the following analytical signatures are standard.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, DMSO-d
):- 12.1 (s, 1H, -COOH )
- 7.15–7.40 (m, 5H, Ph -H)
- 3.45 (m, 1H, Ph-CH )
-
2.60–2.80 (m, 4H, -CH
-CN and -CH -COOH) -
Note: The chiral proton at C3 appears as a multiplet due to coupling with both adjacent methylene groups.
Infrared Spectroscopy (IR)
-
2240–2250 cm
: Sharp, weak band characteristic of the Nitrile (C≡N) stretch. -
1700–1725 cm
: Strong band for the Carboxylic Acid (C=O) stretch. -
2500–3300 cm
: Broad O-H stretch of the carboxylic acid.
Handling, Stability & Safety
While less hazardous than the nitromethane precursors, this compound requires standard laboratory safety protocols.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C (Refrigerated) in a tightly sealed container. Protect from moisture to prevent premature hydrolysis of the nitrile group.
-
Stability: Stable under neutral/acidic conditions. Rapidly hydrolyzes in strong alkaline media (converting the nitrile to amide/acid).
Diagram: Degradation & Reactivity Logic
Caption: Figure 2. Stability profile. Alkaline conditions can degrade the nitrile to a diacid impurity. Direct reduction yields a homolog, not Phenibut.
References
-
National Institutes of Health (NIH) - PubChem. Phenibut (4-Amino-3-phenylbutanoic acid) Compound Summary. Available at: [Link]
-
Chemikart. 4-Cyano-3-phenylbutanoic acid Product Data. Available at: [Link]
-
Molaid Chemicals. Synthesis and Properties of Phenibut Intermediates. Available at: [Link]
-
ResearchGate. Chemoenzymatic Synthesis of GABA Analogs. (Contextual reference for Nitrilase pathway). Available at: [Link]
- Google Patents.Preparation method for 4-amino-3-phenylbutyric acid (CN102115450A).
Sources
- 1. Synthesis of a pseudodisaccharide α-C-glycosidically linked to an 8-alkylated guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Amino-3-phenylbutanoic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]
